Vinca

Cell Proliferation In Vitro Cytotoxicity Melanoma

Vinblastine, also referred to as vincaleukoblastine, is a naturally occurring vinca alkaloid derived from Catharanthus roseus (formerly Vinca rosea). It functions as a microtubule-targeting agent, binding to tubulin and inhibiting its polymerization, which arrests cell division in metaphase and induces apoptosis in rapidly dividing cells.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 6835-99-0
Cat. No. B1221190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinca
CAS6835-99-0
SynonymsCerebroxine
Devincan
Pervincamine
Vincamine
Vincapront
Vincimax
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
InChIInChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1
InChIKeyRXPRRQLKFXBCSJ-HLAWJBBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinblastine (Vincaleukoblastine, CAS 865-21-4): Chemical Class and Mechanism Overview for Procurement Decisions


Vinblastine, also referred to as vincaleukoblastine, is a naturally occurring vinca alkaloid derived from Catharanthus roseus (formerly Vinca rosea) [1]. It functions as a microtubule-targeting agent, binding to tubulin and inhibiting its polymerization, which arrests cell division in metaphase and induces apoptosis in rapidly dividing cells [2]. As a cornerstone antimitotic chemotherapeutic, it is a critical component in regimens for Hodgkin's lymphoma, non-small cell lung cancer, testicular cancer, and several other malignancies [3].

Why Vinblastine Cannot Be Simply Substituted by Other Vinca Alkaloids


Despite a shared core mechanism of microtubule inhibition, the vinca alkaloid class exhibits profound and clinically decisive differences in antitumor spectrum, pharmacokinetics, and toxicity profiles [1]. These differences arise from subtle variations in chemical structure that alter tubulin binding affinity, cellular uptake and retention, and metabolism [2]. Consequently, vinblastine, vincristine, vindesine, and vinorelbine are not therapeutically interchangeable; selection must be guided by precise, quantifiable parameters specific to the intended research or clinical application.

Quantitative Comparative Evidence for Vinblastine Differentiation


Cell Proliferation Inhibition: Vinblastine Demonstrates Superior Potency Over Vincristine and Vindesine in Specific Cellular Models

In a head-to-head study, vinblastine was 9-fold more potent than the weakest derivative, vinepidine, in inhibiting B16 melanoma cell proliferation. In L-cells, vinblastine achieved complete growth inhibition at 40 nM, whereas vincristine and vindesine each produced only ~25% inhibition at the same concentration [1].

Cell Proliferation In Vitro Cytotoxicity Melanoma

Pharmacokinetic Clearance: Vinblastine Exhibits the Highest Systemic Clearance Among Vinca Alkaloids

In a comparative clinical pharmacokinetic study in human cancer patients, vinblastine demonstrated the highest serum clearance rate (0.740 L/kg/hr), which was markedly higher than that of vindesine (0.252 L/kg/hr) and vincristine (0.106 L/kg/hr) [1]. This is consistent with its shorter terminal half-life of 25 ± 7 hours, compared to 85 ± 69 hours for vincristine [2].

Pharmacokinetics Drug Clearance In Vivo

Tubulin Binding Affinity: Vinblastine Occupies an Intermediate Position with Distinct Binding Characteristics

Quantitative studies on porcine brain tubulin reveal a distinct affinity hierarchy: vincristine > vinblastine > vinorelbine [1]. While vinblastine's overall affinity (K1K2) is intermediate, it is characterized by an identical K1 (affinity for tubulin heterodimers) to the other alkaloids, with differences in overall affinity attributed to effects on K2, the affinity of liganded heterodimers for spiral polymers [2].

Tubulin Binding Biochemical Mechanism Affinity

Differential Clinical Efficacy in Metastatic Breast Cancer

A prospective randomized trial directly compared the therapeutic efficacy of vincristine, vinblastine, and vindesine in patients with metastatic breast carcinoma. The results showed that vinblastine (administered via continuous infusion, CI) and vindesine (CI or intermittent bolus, IB) exhibited significant antitumor activity, whereas vincristine demonstrated no antitumor activity in this specific patient population [1].

Clinical Trial Breast Cancer Therapeutic Efficacy

Recommended Application Scenarios for Vinblastine Based on Quantitative Differentiation


Hodgkin's Lymphoma Research and Drug Development

Vinblastine is a foundational component of the ABVD and AVD regimens, which remain the standard of care for Hodgkin's lymphoma. Its established efficacy in this indication, coupled with its specific pharmacokinetic profile (e.g., higher clearance), makes it essential for studies involving this disease, including investigations of drug resistance and novel combination therapies [1].

In Vitro Models of Microtubule Dynamics and Mitotic Arrest

Given its high potency in specific cell lines (e.g., complete growth inhibition at 40 nM in L-cells) and its well-characterized tubulin binding properties, vinblastine serves as a critical tool for probing the fundamental mechanisms of microtubule destabilization and mitotic arrest in basic research [2].

Pharmacokinetic and Metabolism Studies of Vinca Alkaloids

Vinblastine's markedly higher systemic clearance (0.740 L/kg/hr) compared to vincristine and vindesine makes it a key compound for studying the hepatic metabolism (CYP3A4) and drug-drug interactions of the vinca alkaloid class. It is frequently used as a comparator in studies evaluating new derivatives with improved pharmacokinetic properties [3].

Research on Testicular Cancer and Other Solid Tumors

Vinblastine is a proven component of curative combination chemotherapy for testicular cancer (e.g., PVB regimen). Its activity in this and other solid tumors (non-small cell lung, breast) justifies its use as a positive control and a benchmark for novel microtubule-targeting agents in preclinical and clinical research [4].

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